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1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Documentation Hub

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  • Product: 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
  • CAS: 1523606-44-1

Core Science & Biosynthesis

Foundational

1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) chemical properties

This is an in-depth technical guide on 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) , structured for researchers and drug development professionals. Chemical Profile, Synthesis, and Medicinal Utility Executive Summary 1-Oxa-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) , structured for researchers and drug development professionals.

Chemical Profile, Synthesis, and Medicinal Utility

Executive Summary

1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) is a specialized spirocyclic building block used in modern medicinal chemistry.[1] It belongs to the class of azaspirocycles , which are increasingly employed to replace traditional flat heterocycles (like morpholine or piperidine) to improve the physicochemical properties of drug candidates. The "2:1" stoichiometry indicates a hemioxalate salt form, where two moles of the spirocyclic base are stabilized by one mole of oxalic acid, enhancing crystallinity and shelf-stability compared to the free base or hygroscopic hydrochloride salts.

This scaffold is particularly valued for its ability to increase fraction sp3 (Fsp³) character, lower lipophilicity (LogD), and improve metabolic stability by blocking metabolically labile sites on the piperidine ring.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identification
  • IUPAC Name: 1-Oxa-6-azaspiro[3.5]nonane hemioxalate[2][3][4]

  • Common Name: 1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1)

  • CAS Number (Salt): 1523606-44-1[2][3]

  • CAS Number (Free Base): 204388-70-5[5][6]

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Base)
  • Molecular Weight: 344.41 g/mol (Salt) / 127.18 g/mol (Base)

  • SMILES (Salt): C1CNCC2(C1)CCO2.C1CNCC2(C1)CCO2.O=C(O)C(=O)O[2][3]

Structural Analysis

The compound features a spiro-fusion between a four-membered oxetane ring and a six-membered piperidine ring.

  • Spiro Center: Located at position 3 of the piperidine ring (relative to nitrogen at position 1) and position 2 of the oxetane ring.

  • Numbering Logic: In the spiro[3.5]nonane system, numbering starts at the smaller ring.

    • Atoms 1-3: Oxetane ring (Oxygen at pos 1).

    • Atom 4: Spiro carbon.

    • Atoms 5-9: Piperidine ring (Nitrogen at pos 6, which is

      
       to the spiro center).
      
Physicochemical Properties Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHigh crystallinity due to oxalate packing.
Melting Point 131–136 °CSharp melting range indicates high purity.
Solubility Water, DMSO, MethanolLow solubility in non-polar solvents (DCM, Hexane).
pKa (Base) ~9.5 (Predicted)Typical for secondary piperidines.
LogP (Base) ~0.53Low lipophilicity due to the ether oxygen.
H-Bond Donors 3 (2 NH, 1 Acidic H in lattice)Salt form engages in extensive H-bonding.
H-Bond Acceptors 6 (2 Oxetane O, 4 Oxalate O)

Synthesis & Manufacturing Methodology

The synthesis of 1-oxa-6-azaspiro[3.5]nonane requires constructing the strained oxetane ring onto a piperidine scaffold. The most robust route utilizes Corey-Chaykovsky chemistry followed by ring expansion or direct cyclization.

Retrosynthetic Analysis

The spiro-junction is best formed from a ketone precursor (N-Boc-3-piperidone ). The oxetane ring is installed via a sulfur ylide-mediated epoxidation followed by ring expansion.

Step-by-Step Synthesis Protocol

Precursor: tert-Butyl 3-oxo-1-piperidinecarboxylate (N-Boc-3-piperidone).

Step 1: Spiro-Epoxidation (Corey-Chaykovsky)

  • Reagents: Trimethylsulfoxonium iodide (Me

    
    SOI), Sodium Hydride (NaH), DMSO/THF.
    
  • Procedure: Generate the dimethylsulfoxonium methylide in situ by treating Me

    
    SOI with NaH in DMSO. Add N-Boc-3-piperidone at 0°C.
    
  • Mechanism: Nucleophilic attack of the ylide on the ketone, followed by intramolecular displacement of DMSO.

  • Product: tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (Spiro-epoxide intermediate).

Step 2: Ring Expansion to Oxetane

  • Reagents: Trimethylsulfonium iodide (Me

    
    SI), n-Butyllithium (n-BuLi), or Potassium tert-butoxide (KOtBu).
    
  • Procedure: Treat the spiro-epoxide with the sulfur ylide generated from Me

    
    SI. This "one-carbon insertion" expands the 3-membered epoxide to the 4-membered oxetane.
    
  • Alternative: Direct conversion from ketone using 3 equivalents of sulfonium ylide is possible but often lower yielding.

  • Product: tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.[7]

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Procedure: Stir the Boc-protected intermediate in acid solution at RT for 2 hours.

  • Workup: Basify carefully with NaHCO

    
     (avoid strong base to prevent oxetane opening) and extract with CHCl
    
    
    
    /iPrOH.

Step 4: Salt Formation (Oxalate 2:1)

  • Stoichiometry: Dissolve 2 equivalents of the free amine in Ethanol.

  • Acid Addition: Add 1 equivalent of Oxalic acid dihydrate dissolved in Ethanol.

  • Crystallization: The 2:1 salt precipitates as a white solid. Filter and wash with cold ethanol.

Synthesis Pathway Diagram (Graphviz)

SynthesisPathway Start N-Boc-3-piperidone Step1 Spiro-Epoxidation (Me3SOI / NaH) Start->Step1 Inter1 Spiro-Epoxide Intermediate Step1->Inter1 Step2 Ring Expansion (Me3SI / Base) Inter1->Step2 Inter2 N-Boc-Spiro-Oxetane Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 FreeBase 1-Oxa-6-azaspiro[3.5]nonane (Free Base) Step3->FreeBase Step4 Salt Formation (0.5 eq Oxalic Acid) FreeBase->Step4 Final 1-Oxa-6-azaspiro[3.5]nonane Oxalate (2:1) Step4->Final

Caption: Synthetic route from N-Boc-3-piperidone to the hemioxalate salt via spiro-epoxide expansion.

Structural Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

Proton NMR ( H NMR)[4]
  • Solvent: DMSO-

    
     or D
    
    
    
    O (due to salt solubility).
  • Key Signals:

    • 
       ~4.4–4.6 ppm (Multiplet, 4H): Characteristic of the oxetane ring protons  (
      
      
      
      ). The chemical shift is downfield due to oxygen and ring strain.
    • 
       ~3.0–3.3 ppm (Multiplet, 4H): Piperidine ring protons adjacent to Nitrogen (
      
      
      
      ).
    • 
       ~1.8–2.0 ppm (Multiplet, 4H): Piperidine ring protons adjacent to the spiro center.
      
    • Oxalate Signal: In D

      
      O, the oxalate protons are exchanged/invisible. In DMSO-
      
      
      
      , a broad singlet for the acid protons (
      
      
      ) may be seen >10 ppm if not exchanged.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion:

    
    
    
    
    
    (corresponding to the C
    
    
    H
    
    
    NO base).
  • Fragmentation: Loss of 30 Da (formaldehyde) is rare for oxetanes; ring opening usually dominates.

Salt Stoichiometry Confirmation
  • Elemental Analysis:

    • Calc.[8] for

      
      : C, 55.80; H, 8.19; N, 8.13.
      
    • Found values should be within ±0.4%.

  • Titration: Potentiometric titration with NaOH will show two equivalence points (if excess acid) or confirm the weak base character of the piperidine.

Applications in Drug Discovery[15][16]

Medicinal Chemistry Rationale

1-Oxa-6-azaspiro[3.5]nonane is a bioisostere for:

  • Morpholine: It retains the oxygen/nitrogen count but alters the vector of the lone pairs and increases 3D-complexity.

  • Piperidine: The oxetane ring lowers the pKa of the amine slightly and reduces lipophilicity (LogD) significantly compared to a gem-dimethyl group.

Metabolic Stability

The spiro-oxetane moiety blocks the C3 and C5 positions of the piperidine ring (if viewed as a 4-substituted system) or C3 (in this 3-spiro isomer), protecting them from oxidative metabolism (Cytochrome P450 hydroxylation). The oxetane ring itself is generally stable to metabolic opening, unlike epoxides.

Reactivity & Handling (Safety)
  • Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy. While kinetically stable, it can undergo ring-opening nucleophilic attack under strong acidic conditions (e.g., 6M HCl, heat).

  • Oxalate Salt: The 2:1 oxalate is non-hygroscopic and stable at room temperature.

  • Safety (SDS Summary):

    • GHS Classification: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Handling: Avoid inhalation of dust. Use standard PPE.

References

  • Carreira, E. M., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(38), 620-623. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 49(5), 895-898. (Describes general synthesis of spiro-oxetanes). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947. Link

  • PubChem. (2024). "Compound Summary: 1-Oxa-6-azaspiro[3.5]nonane." National Library of Medicine. Link

  • ChemicalBook. (2024). "1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Properties and Suppliers." Link

Sources

Exploratory

Strategic Synthesis of 1-Oxa-6-azaspiro[3.5]nonane Oxalate

Content Type: Technical Synthesis Guide Subject: Heterocyclic Chemistry / Fragment-Based Drug Discovery Estimated Read Time: 12 Minutes Executive Summary: The "Carreira" Scaffold In modern medicinal chemistry, the 1-oxa-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Synthesis Guide Subject: Heterocyclic Chemistry / Fragment-Based Drug Discovery Estimated Read Time: 12 Minutes

Executive Summary: The "Carreira" Scaffold

In modern medicinal chemistry, the 1-oxa-6-azaspiro[3.5]nonane scaffold (often referred to as spiro[oxetane-3,4'-piperidine]) has emerged as a critical bioisostere for the morpholine ring. Unlike morpholine, this spirocyclic system forces a specific vector orientation of the heteroatoms and significantly lowers lipophilicity (LogD) while improving metabolic stability—a concept extensively championed by the Erick M. Carreira group at ETH Zürich.

This guide details the synthesis of the oxalate salt of this core. While many commercial routes exist, we focus on the Sulfoxonium Ylide Cascade (Okuma-Carreira Method) . This route is preferred for its atom economy, converting a commercially available ketone directly to the spiro-oxetane in a "telescoped" sequence, avoiding the isolation of unstable intermediates.

Retrosynthetic Analysis

The structural integrity of the 1-oxa-6-azaspiro[3.5]nonane core relies on the formation of the strained quaternary spiro-carbon.

  • Target: 1-Oxa-6-azaspiro[3.5]nonane Oxalate.

  • Disconnection: C–O bond formation (intramolecular) and C–C bond formation (methylene insertion).

  • Key Intermediate: tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (N-Boc protected spiro-oxetane).

  • Starting Material: N-Boc-4-piperidone.

Strategic Logic: Direct ring expansion of a ketone using trimethylsulfoxonium iodide (Me₃SOI) is superior to the classical Paternò–Büchi or Williamson ether synthesis routes. The sulfur ylide acts as a methylene transfer agent in a double-addition cascade: first forming an epoxide, then expanding it to an oxetane.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic cascade from the starting piperidone to the final oxalate salt.

SynthesisPathway Start N-Boc-4-Piperidone Betaine Betaine Intermediate Start->Betaine Nucleophilic Attack (Ylide eq. 1) Ylide Sulfoxonium Ylide (Me2S(O)=CH2) Ylide->Start Epoxide Spiro-Epoxide (Transient) Ylide->Epoxide Betaine->Epoxide Cyclization (-DMSO) OxetaneBoc N-Boc-Spiro-Oxetane Epoxide->OxetaneBoc Ring Expansion (Ylide eq. 2) FreeAmine Free Spiro-Amine OxetaneBoc->FreeAmine TFA or HCl (Deprotection) FinalSalt 1-Oxa-6-azaspiro[3.5]nonane Oxalate FreeAmine->FinalSalt Oxalic Acid (Crystallization)

Caption: Mechanistic cascade of the Okuma-Carreira synthesis. The reaction proceeds via a transient spiro-epoxide which undergoes immediate ring expansion by a second equivalent of sulfur ylide.

Detailed Experimental Protocol

Phase 1: The Sulfoxonium Ylide Cascade (Spiro-Annulation)

This step constructs the oxetane ring directly from the ketone.

Reagents & Stoichiometry:

Component Role Equiv. Notes
N-Boc-4-piperidone Substrate 1.0 Commercially available.
Trimethylsulfoxonium Iodide (Me₃SOI) Methylene Source 3.0 Excess required for double insertion.
Sodium Hydride (NaH) Base 3.0 60% dispersion in mineral oil.

| DMSO / THF (1:1) | Solvent | - | DMSO is critical for ylide stability. |

Protocol:

  • Ylide Generation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (3.0 eq) in anhydrous DMSO/THF (1:1 ratio, 10 mL/g substrate). Cool to 0°C.

  • Addition: Add Trimethylsulfoxonium Iodide (3.0 eq) portion-wise over 20 minutes. The solution will evolve H₂ and turn milky/cloudy.

  • Maturation: Warm the mixture to Room Temperature (RT) and stir for 45 minutes to ensure complete formation of the dimethylsulfoxonium methylide.

  • Substrate Addition: Cool back to 0°C. Add N-Boc-4-piperidone (1.0 eq) dissolved in minimal THF dropwise.

  • Cascade Reaction: Heat the reaction mixture to 55–60°C .

    • Critical Control Point: Do not exceed 65°C to prevent decomposition of the ylide or the Boc group.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The intermediate epoxide may be visible early on, but should convert to the oxetane (lower R_f than epoxide) within 3–5 hours.

  • Workup: Cool to RT. Quench carefully with saturated aqueous NH₄Cl (exothermic!). Extract with Et₂O or EtOAc (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 60–75% as a white solid/oil.

Phase 2: N-Boc Deprotection

Removal of the tert-butoxycarbonyl group to release the secondary amine.

Protocol:

  • Dissolve the N-Boc-spiro-oxetane from Phase 1 in Dichloromethane (DCM) (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Alternative: 4M HCl in Dioxane can be used if avoiding fluorinated waste is preferred.

  • Stir at RT for 2–4 hours until starting material is consumed (TLC/LC-MS).

  • Free Basing (Crucial): Concentrate the mixture to remove excess acid. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic (pH > 10).

  • Extract the aqueous layer with DCM (3x) and Chloroform/Isopropanol (3:1) (2x) to ensure recovery of the polar amine.

  • Dry (Na₂SO₄) and concentrate to obtain the Free Amine (1-oxa-6-azaspiro[3.5]nonane).

Phase 3: Oxalate Salt Formation

Oxalates are preferred for this scaffold due to their high crystallinity and stability compared to hydrochlorides, which can be hygroscopic for spiro-amines.

Protocol:

  • Dissolve the Free Amine (1.0 eq) in Ethanol (EtOH) or Methanol (MeOH) (warm, ~40°C).

  • In a separate vessel, dissolve Oxalic Acid Dihydrate (1.0 eq) in minimal hot EtOH.

    • Note: Using 0.5 eq yields the hemioxalate. For the full oxalate, use 1.0–1.05 eq.

  • Add the oxalic acid solution to the amine solution slowly with stirring. A white precipitate should form immediately.

  • Crystallization: Heat the suspension to reflux until clear (add more EtOH if necessary), then allow it to cool slowly to RT, then to 4°C overnight.

  • Filtration: Filter the white crystals, wash with cold EtOH and Et₂O.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Validation (Self-Validating Metrics)

To ensure scientific integrity, the synthesized product must meet these criteria:

  • ¹H NMR (DMSO-d₆):

    • Oxetane Ring: Look for the characteristic doublet/multiplet signals for the oxetane -CH₂- protons at δ 4.3–4.5 ppm .

    • Piperidine Ring: Broad multiplets at δ 2.9–3.2 ppm (alpha to Nitrogen) and δ 1.6–1.9 ppm .

    • Oxalate: A broad singlet (exchangeable) for the acidic protons, often invisible or very broad >10 ppm; ¹³C NMR will show the oxalate carbonyl at ~164 ppm .

  • ¹³C NMR:

    • Spiro Carbon: A quaternary signal at ~35–40 ppm .

    • Oxetane C2: Signal at ~80 ppm (adjacent to Oxygen).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 128.1 (Free base mass).

Safety & Troubleshooting

  • NaH + DMSO Hazard: The reaction of Sodium Hydride with DMSO can form the dimsyl anion, which is stable at lower temperatures but can decompose explosively above 70°C. Strictly control the temperature at 55–60°C.

  • Me₃SOI Toxicity: Trimethylsulfoxonium iodide is a methylating agent. Handle in a fume hood.

  • Stalled Reaction: If the reaction stalls at the epoxide stage (visible by TLC), add an additional 1.0 eq of Me₃SOI and NaH. The ring expansion is slower than the initial epoxidation.

References

  • Okuma, K., et al. (1983). "Reaction of dimethyloxosulfonium methylide with epoxides: Preparation of oxetanes." The Journal of Organic Chemistry, 48(25), 5133–5134. Link

  • Wuitschik, G., Carreira, E. M., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link

  • Wuitschik, G., et al. (2008).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Pfizer Inc. (2012). "Preparation of spirocyclic compounds as modulators of GPR119." World Patent WO2012037393. Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-Oxa-6-azaspiro[3.5]nonane Hemioxalate

Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, aromatic-rich structures to three-dimensional scaffolds (high Fsp³ fraction) is a critical strategy to improve solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-rich structures to three-dimensional scaffolds (high Fsp³ fraction) is a critical strategy to improve solubility, metabolic stability, and lipophilicity (LogD).[1] The 1-Oxa-6-azaspiro[3.5]nonane scaffold represents a premier "bioisostere" for the morpholine ring. By replacing the flexible morpholine ether with a rigid spirocyclic oxetane, researchers can lower basicity and modulate polarity without sacrificing hydrogen-bond accepting capability.

This guide provides the definitive spectroscopic data profile and quality control protocols for the hemioxalate salt (2:1 stoichiometry), the most stable and common solid form of this intermediate.

Chemical Identity & Dossier

ParameterSpecification
Chemical Name 1-Oxa-6-azaspiro[3.5]nonane hemioxalate
CAS Number 1523606-44-1
Stoichiometry 2 C₇H₁₃NO[2] · 1 C₂H₂O₄ (2:1 Base:Acid)
Molecular Formula C₁₆H₂₈N₂O₆ (Salt) / C₇H₁₃NO (Free Base)
Molecular Weight 344.41 g/mol (Salt) / 127.18 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol. Low: DCM, Hexanes.

Synthesis & Salt Formation Workflow

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The hemioxalate is typically formed to purify the amine after deprotection, as the free base is a low-melting, hygroscopic oil.

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Corey-Chaykovsky Epoxidation/Cyclization Start->Step1 Inter N-Boc-Spiro Intermediate Step1->Inter Step2 Acid Deprotection (TFA or HCl) Inter->Step2 Step3 Salt Formation (0.5 eq. Oxalic Acid) Step2->Step3 Free Base Isolation Final Hemioxalate Salt (Crystalline) Step3->Final

Figure 1: Synthetic pathway highlighting the critical salt formation step that defines the hemioxalate stoichiometry.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: D₂O is recommended for the salt to ensure complete solubility and sharp signals. DMSO-d₆ is an alternative if exchangeable protons need to be observed, though the oxalate protons are often broad.

¹H NMR (400 MHz, D₂O) – Predictive Assignment

The spectrum is characterized by high symmetry in the oxetane ring and the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
4.55 - 4.65 Singlet (or tight m)4HOxetane CH₂ Deshielded by ether oxygen; rigid ring prevents geminal coupling splitting.
3.25 - 3.40 Triplet/Multiplet4HPiperidine N-CH₂ Alpha to Nitrogen (protonated). Downfield shift due to salt formation.
2.10 - 2.25 Triplet/Multiplet4HPiperidine C-CH₂ Beta to Nitrogen; adjacent to spiro center.
N/A Silent-Oxalate In D₂O, oxalate protons exchange rapidly. Look for ¹³C signal.

Critical QC Check: To confirm the hemioxalate (2:1) vs. oxalate (1:1) stoichiometry, perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic acid). Alternatively, in DMSO-d₆, the integration of the piperidine protons relative to the oxalate peak (if visible) or the counter-ion mass balance is the only way to confirm. Note: The hemioxalate contains 0.5 equivalents of oxalate anion per cation. In ¹³C NMR, the oxalate carbonyl intensity will be lower relative to a 1:1 salt.

¹³C NMR (100 MHz, D₂O)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.0 - 168.0 C=OOxalate Carbonyl (Characteristic salt peak)
78.0 - 80.0 CH₂Oxetane C2/C4 (Ether linkage)
42.0 - 44.0 CH₂Piperidine C2/C6 (Alpha to N)
34.0 - 36.0 CqSpiro Carbon (C5) (Quaternary center)
30.0 - 32.0 CH₂Piperidine C3/C5
Mass Spectrometry (ESI+)

Since the oxalate anion is lost in positive mode ESI, the spectrum will show the parent mass of the free base.

  • Observed Mass [M+H]⁺: 128.1 m/z

  • Interpretation: The presence of m/z 128.1 confirms the cationic spiro core.

  • Impurity Watch: Look for m/z 228 (residual N-Boc intermediate) or m/z 142 (N-methyl impurity if synthesized via reductive amination).

Infrared Spectroscopy (FT-IR)

The IR spectrum differentiates the salt from the free base.

  • ~3400 cm⁻¹ (Broad): N-H stretching (Ammonium salt).

  • 1600 - 1650 cm⁻¹: Strong asymmetric carboxylate stretching (COO⁻) from the oxalate. This peak is absent in the free base.

  • 980 - 1000 cm⁻¹: C-O-C stretching characteristic of the oxetane ring (often strained/shifted compared to linear ethers).

Quality Control Protocol: Purity Determination

Standard UV-HPLC is often insufficient because the molecule lacks strong chromophores (no aromatic rings in the cation).

Protocol: HPLC-ELSD (Evaporative Light Scattering)

Rationale: ELSD detects analytes based on scattering, independent of UV absorption, making it ideal for non-chromophoric spirocycles.

  • Column: C18 Reverse Phase (e.g., XBridge C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ELSD (Drift tube temp: 50°C, Gain: Standard).

  • Pass Criteria: Purity > 97% (Area %).

QC_Logic Sample Sample: Spiro Hemioxalate Detector Detection Method? Sample->Detector UV UV (210 nm) Detector->UV Avoid ELSD ELSD / CAD Detector->ELSD Preferred Result_UV Risk: Low Sensitivity Missed Impurities UV->Result_UV Result_ELSD Success: Universal Detection Accurate Purity ELSD->Result_ELSD

Figure 2: Decision logic for selecting the appropriate detection method for non-chromophoric spirocycles.

Handling and Stability

  • Hygroscopicity: The hemioxalate is generally less hygroscopic than the hydrochloride salt, but should still be stored in a desiccator.

  • Stability: The oxetane ring is stable under basic and neutral conditions but can undergo ring-opening (hydrolysis) under strong acidic conditions at high temperatures. Avoid prolonged exposure to strong acids during formulation.

References

  • Chemical Identity: 1-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS 1523606-44-1).[2][3][4] Sigma-Aldrich / Merck KGaA.

  • Spirocyclic Scaffolds in MedChem: Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition 47.24 (2008): 4512-4515.

  • Synthesis & Utility: Barnes, N., et al. "Densely functionalised spirocyclic oxetane–piperidine scaffolds for drug discovery." ChemMedChem 13.6 (2018).

  • Safety Data: Safety Data Sheet (SDS) - 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1).[4][5] AK Scientific.[4]

Sources

Exploratory

Technical Profile: 1-Oxa-6-azaspiro[3.5]nonane Hemioxalate

The following technical guide details the physicochemical characteristics and strategic utilization of 1-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS 1523606-44-1). Strategic Utilization of Fsp³-Rich Spirocyclic Scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics and strategic utilization of 1-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS 1523606-44-1).

Strategic Utilization of Fsp³-Rich Spirocyclic Scaffolds in Drug Discovery [1][2]

Executive Summary

1-Oxa-6-azaspiro[3.5]nonane hemioxalate is a high-value spirocyclic building block used in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[1][2] As a conformationally restricted bioisostere of morpholine and piperidine , this scaffold facilitates the "Escape from Flatland" strategy—increasing the fraction of sp³-hybridized carbons (


) to enhance solubility, metabolic stability, and receptor selectivity without significantly increasing lipophilicity.[1]

This guide provides a comprehensive analysis of its physicochemical identity, handling protocols, and application in synthesizing next-generation therapeutics.[1]

Molecular Identity & Structural Analysis[1]

Chemical Nomenclature & Composition[1][2]
  • IUPAC Name: 1-Oxa-6-azaspiro[3.5]nonane hemioxalate[1][2][3]

  • Common Name: 6-Aza-1-oxaspiro[3.5]nonane oxalate (2:1)[1][2]

  • CAS Number: 1523606-44-1[1][2][3][4][5]

  • Molecular Formula:

    
     (Stoichiometry: 2 Cations : 1 Oxalate Dianion)
    
  • Molecular Weight: 344.41 g/mol (Salt); ~127.19 g/mol (Free Base)[1]

Structural Architecture

The core structure consists of a four-membered oxetane ring spiro-fused to a six-membered piperidine ring.[1][2]

  • Spiro-Fusion: The quaternary spiro-carbon forces the two rings to be perpendicular, creating a rigid 3D vector distinct from the planar chair conformation of morpholine.[1][2]

  • Oxetane Motif: Acts as a polar, metabolic block.[2] The oxygen atom functions as a hydrogen bond acceptor (HBA) but lowers lipophilicity (

    
    ) compared to a gem-dimethyl group.[1][2]
    
  • Secondary Amine: The reactive center for diversification (e.g.,

    
    , reductive amination).
    

Structural_Logic cluster_0 Traditional Scaffolds cluster_1 CAS 1523606-44-1 Advantage Morpholine Morpholine (Flat, pKa ~8.3) Spiro 1-Oxa-6-azaspiro[3.5]nonane (Rigid 3D Vector, High Fsp3) Morpholine->Spiro Bioisosteric Replacement (Lower LogD, Higher Selectivity) Piperidine Piperidine (Flexible, pKa ~11) Piperidine->Spiro Metabolic Blocking (Oxetane reduces CYP oxidation)

Caption: Structural evolution from traditional heterocycles to the spirocyclic scaffold, highlighting the physicochemical improvements.[1]

Physicochemical Profiling

Solubility & Lipophilicity

The hemioxalate salt form is engineered for crystallinity and stability, altering the solubility profile significantly compared to the oily free base.

PropertyValue / CharacteristicImplication for Development
Physical State White to off-white crystalline solidEasy handling/weighing compared to volatile liquid amines.[1][2]
Melting Point >150°C (Decomposition)High thermal stability for storage; not suitable for melt-based formulations.[1][2]
Water Solubility High (>50 mg/mL)Ideal for aqueous reactions or formulation as a salt.[2]
Organic Solubility Low (DCM, Et2O); Moderate (MeOH, DMSO)Requires "Free-Basing" (see Section 4) before use in non-polar solvents.[1]
LogP (Free Base) ~0.1 to 0.5 (Predicted)Low Lipophilicity: The oxetane oxygen reduces LogP relative to carbocyclic spiro-analogs, aiding aqueous solubility.[1]
pKa (Conjugate Acid) ~9.0 – 9.8 (Predicted)Moderated Basicity: Less basic than piperidine (~11) due to the inductive effect of the oxetane oxygen, improving permeability.
Stability & Hygroscopicity[1]
  • Hygroscopicity: Amine oxalate salts can be moderately hygroscopic.[2] Store in a desiccator.

  • Chemical Stability: The spiro-oxetane ring is kinetically stable under standard physiological and synthetic conditions.[1][2] It resists ring opening by nucleophiles unless activated by strong Lewis acids.[1][2]

Experimental Protocols: Handling & Utilization

Protocol: Free-Basing for Synthesis

The oxalate salt is often insoluble in the non-polar solvents (DCM, Toluene) used for Buchwald-Hartwig couplings or reductive aminations.[1] In-situ or pre-preparative free-basing is required.[1][2]

Method A: Biphasic Extraction (Recommended for >1g scale)

  • Suspend 1.0 eq of CAS 1523606-44-1 in DCM (10 mL/g).

  • Add 10 mL/g of 1M NaOH or Sat.

    
     .
    
  • Stir vigorously for 15 minutes until the solid dissolves and layers clarify.

  • Separate the organic layer.[2] Extract aqueous layer 2x with DCM.[2]

  • Dry combined organics over

    
    , filter, and concentrate carefully (Free base may be volatile; do not apply high vacuum for extended periods).
    

Method B: In-Situ Neutralization (Recommended for <100mg scale) [1]

  • Suspend the salt in the reaction solvent (e.g., DMF, DMSO).

  • Add 2.5 - 3.0 eq of DIPEA or

    
     .[1][2]
    
  • Proceed with the addition of the electrophile.[2]

Development Workflow: Scaffold Selection

Use the following decision logic to determine when to deploy this scaffold over standard heterocycles.

Decision_Tree Start Lead Optimization Issue Solubility Poor Aqueous Solubility? Start->Solubility Metabolism High Metabolic Clearance? Solubility->Metabolism No Decision_Spiro Deploy 1-Oxa-6-azaspiro[3.5]nonane (CAS 1523606-44-1) Solubility->Decision_Spiro Yes (Lowers LogP) Selectivity Off-Target Binding? Metabolism->Selectivity No Metabolism->Decision_Spiro Yes (Blocks CYP sites) Selectivity->Decision_Spiro Yes (New Vector) Decision_Morph Retain Morpholine/Piperidine Selectivity->Decision_Morph No

Caption: Decision matrix for incorporating the 1-oxa-6-azaspiro[3.5]nonane scaffold during lead optimization.

Strategic Applications in Drug Design

Bioisosterism Case Study

In the development of MCHr1 antagonists and other GPCR ligands, replacing a morpholine ring with 1-oxa-6-azaspiro[3.5]nonane has been shown to:

  • Lower Lipophilicity (

    
    ):  The spiro-oxetane is more polar than the corresponding gem-dimethyl piperidine.[1][2]
    
  • Enhance Metabolic Stability: The quaternary center prevents oxidative metabolism at the carbon adjacent to the nitrogen (a common metabolic soft spot in piperidines).[2]

  • Rigidify Conformation: The defined vector can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.[2]

Synthetic Utility

This building block is compatible with:

  • Reductive Amination: Reacts cleanly with aldehydes/ketones using

    
    .[2]
    
  • 
     Reactions:  Effective nucleophile for fluorinated heterocycles.[2]
    
  • Peptide Coupling: Can be coupled to carboxylic acids using HATU/EDC after free-basing.[1][2]

References

  • Burkhard, J. A., et al. (2010).[2][6] Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Morpholine and Piperidine. Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • Wuitschik, G., et al. (2008).[2][7] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link[1]

  • AchemBlock. (2024). Product Analysis: 1-Oxa-6-azaspiro[3.5]nonane hemioxalate (CAS 1523606-44-1).[1][2][3][4] Link

  • Barnes-Seeman, D. (2012).[1][2] The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Foundational

Introduction: The Strategic Value of Three-Dimensionality in Modern Drug Design

An In-depth Technical Guide to 1-Oxa-6-azaspiro[3.5]nonane In the landscape of contemporary drug discovery, the principle of "escaping flatland" has become a central tenet for medicinal chemists.[1][2] This paradigm advo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Oxa-6-azaspiro[3.5]nonane

In the landscape of contemporary drug discovery, the principle of "escaping flatland" has become a central tenet for medicinal chemists.[1][2] This paradigm advocates for moving beyond planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[2] Spirocycles, characterized by two rings sharing a single quaternary carbon atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional geometry can enhance target selectivity, improve physicochemical properties such as aqueous solubility and metabolic stability, and ultimately increase the probability of clinical success.[2][3]

This guide provides a comprehensive technical overview of 1-Oxa-6-azaspiro[3.5]nonane , a heterocyclic scaffold of significant interest. As a bioisosteric replacement for common motifs like piperidine, this compound offers a unique combination of structural rigidity, polarity, and synthetic tractability, making it a valuable building block for researchers, scientists, and drug development professionals. We will explore its core chemical identity, physicochemical properties, synthetic strategies, and critical applications in medicinal chemistry.

Section 1: Core Identification and Physicochemical Properties

The foundational step in utilizing any chemical entity is to establish its unambiguous identity. The International Chemical Identifier (InChI) and its condensed, machine-readable InChIKey provide this definitive fingerprint.

The standard InChIKey for 1-Oxa-6-azaspiro[3.5]nonane is ORIDQWJOJCVWHY-UHFFFAOYSA-N .[4] This key corresponds to the neutral, non-isomeric form of the molecule.

Chemical Structure and Identifiers

The structure of 1-Oxa-6-azaspiro[3.5]nonane features a four-membered oxetane ring fused with a six-membered piperidine ring at a spirocyclic center.

Caption: 2D Structure of 1-Oxa-6-azaspiro[3.5]nonane

Table 1: Core Chemical Identifiers

Identifier Value Source
InChIKey ORIDQWJOJCVWHY-UHFFFAOYSA-N [4]
InChI InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2 [4]
SMILES C1CC2(CCO2)CNC1 [4]
Molecular Formula C₇H₁₃NO [4]
Molecular Weight 127.18 g/mol [5]

| Monoisotopic Mass | 127.09972 Da | [4] |

Predicted Physicochemical Properties

The computed properties of a molecule are crucial for predicting its behavior in biological systems (ADME - Absorption, Distribution, Metabolism, and Excretion). The introduction of the oxetane ring, a known strategy to modulate physicochemical properties, imparts distinct characteristics to this scaffold compared to a simple piperidine or cyclohexane ring.

Table 2: Predicted Physicochemical Data

Property Value Significance in Drug Design Source
XLogP3 0.2 - 0.6 Indicates good balance between hydrophilicity and lipophilicity, crucial for cell membrane permeability and aqueous solubility. [4][6]
Hydrogen Bond Donor Count 1 The secondary amine acts as a hydrogen bond donor, enabling interactions with biological targets. [6]
Hydrogen Bond Acceptor Count 2 The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to solubility and target binding. [6]
Rotatable Bond Count 0 The spirocyclic system imparts high rigidity, which can reduce the entropic penalty upon binding to a target, potentially increasing affinity. [6]

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. | [6] |

Section 2: Synthetic Strategies and Mechanistic Considerations

A common strategy involves the construction of the two rings sequentially around a central carbon precursor. A plausible, generalized workflow is outlined below.

G cluster_0 Generalized Synthetic Workflow start Step 1: Precursor Synthesis (e.g., Substituted Oxetane) step2 Step 2: Amine Coupling & N-Protection (e.g., Boc, Bn) start->step2 Introduce Nitrogen moiety step3 Step 3: Intramolecular Cyclization (e.g., Williamson Ether Synthesis or Reductive Amination) step2->step3 Form piperidine ring step4 Step 4: Reduction of Amide/Lactam (if applicable, e.g., with LiAlH₄) step3->step4 If carbonyl present step5 Step 5: Deprotection (e.g., Catalytic Hydrogenation for Bn, or Acid for Boc) step3->step5 If no carbonyl step4->step5 final Final Product: 1-Oxa-6-azaspiro[3.5]nonane step5->final G cluster_0 Bioisosteric Replacement Strategy cluster_1 Resulting Improvements parent Parent Drug Scaffold (e.g., containing Piperidine) replacement 1-Oxa-6-azaspiro[3.5]nonane Core parent->replacement Replace Piperidine with Spirocycle prop1 Increased 3D Complexity (Escape from Flatland) replacement->prop1 prop2 Improved Metabolic Stability (Blocked Oxidation Site) replacement->prop2 prop3 Enhanced Solubility (Lower LogP) replacement->prop3 prop4 Novel Target Interactions (New Exit Vectors) replacement->prop4

Caption: The strategic replacement of piperidine with a spirocyclic core.

A practical example of this strategy was demonstrated with an analog of the anesthetic drug Bupivacaine. Incorporating a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety resulted in a compound with comparable activity but significantly lower toxicity and increased water solubility. [7]Similarly, in the development of Poly(ADP-ribose) polymerase inhibitors (PARPi), oxa-azaspiro analogues were explored to develop high-affinity inhibitors that do not induce DNA damage, making them potentially suitable for treating inflammatory diseases rather than cancer. [10]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-Oxa-6-azaspiro[3.5]nonane and its derivatives is essential for personnel safety. The information below is a synthesis of data from safety data sheets (SDS) for this compound and its close analogs. [11][12][13][14] GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. [15]* Skin Irritation (Category 2): Causes skin irritation. [11][15]* Eye Irritation (Category 2A): Causes serious eye irritation. [11][15]* Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation. [11][15]

Experimental Protocol: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

  • Engineering Controls Assessment (Pre-Handling):

    • Rationale: To ensure containment of the solid/powder form.

    • Action: Confirm that work will be performed in a certified chemical fume hood with adequate airflow. Ensure a safety shower and eye wash station are accessible and have been recently tested. [13][14]

  • Personal Protective Equipment (PPE) Donning:

    • Rationale: To create a barrier between the researcher and the chemical.

    • Action: Wear a flame-retardant lab coat, nitrile or neoprene gloves (inspect for integrity before use), and splash-proof safety goggles or a face shield. [11][13]

  • Material Handling and Dispensing:

    • Rationale: To prevent aerosolization of powder and avoid contamination.

    • Action: Handle as a solid. [5]Avoid creating dust. Use spatulas to carefully transfer the material. If weighing, do so within the fume hood or in a balance enclosure. Keep the container tightly closed when not in use. [13]Avoid breathing dust or fumes. [11]

  • In Case of Exposure:

    • Rationale: To provide immediate and effective first aid.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [12] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. [11] * Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [13] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately. [13]

  • Storage:

    • Rationale: To ensure chemical stability and prevent accidental release.

    • Action: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13][16]Some suppliers recommend refrigerated storage (0-8 °C). [17]

  • Waste Disposal:

    • Rationale: To comply with environmental regulations and prevent contamination.

    • Action: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [16]

References

  • Title: 1-oxa-6-azaspiro[3.5]nonane (C7H13NO) - PubChemLite Source: PubChem URL: [Link]

  • Title: 1-Oxa-6-azaspiro[4.4]nonane | C7H13NO | CID 71650872 Source: PubChem URL: [Link]

  • Title: 6-Oxa-2-azaspiro(3.5)nonane hydrochloride | C7H14ClNO | CID 73554305 Source: PubChem URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate (citing French-Ukrainian Journal of Chemistry) URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI URL: [Link]

  • Title: Safety Data Sheet for tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Source: INDOFINE Chemical Company, Inc. URL: [Link]

  • Title: Safety Data Sheet for 1-Oxa-6-azaspiro[3.4]octane Source: Angene Chemical URL: [Link]

  • Title: 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 Source: PubChem URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PMC - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-Oxa-6-azaspiro[3.5]nonane in Agricultural Chemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Emerging Role of Spirocyclic Scaffolds in Agrochemical Innovation The relentless pursuit of novel agrochemicals with improved effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Emerging Role of Spirocyclic Scaffolds in Agrochemical Innovation

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led researchers to explore underexplored regions of chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional structures. This inherent three-dimensionality can impart favorable physicochemical properties, such as increased solubility and metabolic stability, while allowing for precise spatial orientation of functional groups for optimal target interaction.[1] Among these, the 1-Oxa-6-azaspiro[3.5]nonane motif stands out as a promising building block. It combines a conformationally constrained piperidine ring with a synthetically versatile oxetane ring, offering a unique combination of properties for the design of next-generation insecticides, fungicides, and herbicides.

The incorporation of an oxetane ring, in place of more common functionalities like a gem-dimethyl or carbonyl group, can significantly alter a molecule's properties. Oxetanes are known to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are desirable attributes for an effective agrochemical. Furthermore, the secondary amine of the piperidine ring in 1-Oxa-6-azaspiro[3.5]nonane serves as a versatile chemical handle for the introduction of various toxophores and pharmacophores.

This document provides detailed application notes and exemplary protocols for the utilization of 1-Oxa-6-azaspiro[3.5]nonane in the synthesis of potential agrochemical candidates. While specific commercial agrochemicals derived directly from this starting material are not extensively reported in publicly accessible literature, the following protocols are based on established synthetic methodologies for the derivatization of secondary amines in the context of agrochemical discovery.

Physicochemical Properties of 1-Oxa-6-azaspiro[3.5]nonane

A thorough understanding of the starting material's properties is crucial for reaction design and optimization.

PropertyValueSource
CAS Number 204388-70-5[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Appearance Colorless to yellow oil/semi-solid[2]
Boiling Point ~208 °C at 760 mmHg (Predicted)
LogP 0.5289 (Predicted)[1]

Core Synthetic Strategies and Exemplary Protocols

The secondary amine of 1-Oxa-6-azaspiro[3.5]nonane is the primary site for chemical modification. The following sections detail key reactions for incorporating this scaffold into structures with known agrochemical relevance, such as amides and N-aryl derivatives.

N-Acylation for the Synthesis of Spirocyclic Amide Derivatives (Potential Insecticides and Fungicides)

Rationale: The amide bond is a cornerstone of many successful agrochemicals, including the highly effective diamide insecticides. N-acylation of 1-Oxa-6-azaspiro[3.5]nonane with functionally rich carboxylic acids or their activated derivatives can generate novel amide compounds with potential insecticidal or fungicidal properties. The choice of the acid chloride or carboxylic acid coupling partner is critical and should be guided by structure-activity relationship (SAR) data for the target pest or pathogen. For example, coupling with derivatives of anthranilic acid has been a successful strategy in the development of ryanodine receptor modulators.

Exemplary Protocol: Synthesis of 2-chloro-N-(1-oxa-6-azaspiro[3.5]nonan-6-yl)carbonyl)pyridine

This protocol describes a standard N-acylation using an acid chloride. The use of a mild base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction. Anhydrous conditions are recommended to prevent hydrolysis of the acid chloride.

N_Acylation_Workflow reagents 1-Oxa-6-azaspiro[3.5]nonane 2-Chloronicotinoyl chloride Triethylamine (TEA) solvent Anhydrous Dichloromethane (DCM) reagents->solvent Dissolve reaction Stir at 0°C to room temperature (2-4 hours) solvent->reaction React workup Aqueous Workup (Wash with H₂O, brine) reaction->workup Quench & Extract purification Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification Isolate product 2-chloro-N-((1-oxa-6-azaspiro[3.5]nonan-6-yl)carbonyl)pyridine purification->product Final Product N_Arylation_Workflow reactants 1-Oxa-6-azaspiro[3.5]nonane 2,4-Dichloropyrimidine solvent Anhydrous Toluene or Dioxane reactants->solvent catalyst_system Pd₂(dba)₃ (Palladium catalyst) Xantphos (Ligand) Cs₂CO₃ (Base) catalyst_system->solvent reaction Heat at 80-110°C (12-24 hours) solvent->reaction React under N₂ workup Filtration and Extraction reaction->workup purification Column Chromatography (Silica gel) workup->purification product 6-(4-chloropyrimidin-2-yl)-1-oxa-6-azaspiro[3.5]nonane purification->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Azaspiro[3.5]nonane Reactions

Welcome to the technical support center for the azaspiro[3.5]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the azaspiro[3.5]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable three-dimensional building block. The unique steric and electronic properties of the azaspiro[3.5]nonane core, while offering significant advantages in drug design for improved potency and pharmacokinetic profiles, present distinct challenges in controlling reaction regioselectivity.[1][2]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common regioselectivity issues and offer field-proven solutions to direct functionalization to your desired position.

Section 1: Frequently Asked Questions (FAQs) on Azaspiro[3.5]nonane Reactivity

Q1: What makes regioselective functionalization of the azaspiro[3.5]nonane core challenging?

A1: The primary challenge arises from the presence of multiple, chemically similar C-H bonds. The piperidine ring contains axial and equatorial protons at the C2/C6 and C3/C5 positions, while the cyclobutane ring has its own set of methylene protons. Their relative reactivities can be subtly influenced by the conformation of the bicyclic system, making it difficult to target a single position.[3][4] Furthermore, the nitrogen atom can act as a reactive site itself (N-functionalization) or as an internal directing group, further complicating the reactivity landscape.[5]

Q2: What are the principal reactive sites on an N-protected 7-azaspiro[3.5]nonane?

A2: For a typical N-protected 7-azaspiro[3.5]nonane (e.g., N-Boc), the primary sites for C-H functionalization are the C2/C6 positions (alpha to the nitrogen) and the C1/C5/C8/C9 positions on the cyclobutane ring. The C2/C6 positions are often activated towards radical or oxidative reactions due to the adjacent nitrogen atom.[3] The cyclobutane C-H bonds are generally less reactive but can be targeted under specific, often directed, conditions.

Q3: How do steric and electronic factors influence regioselectivity in this system?

A3:

  • Steric Hindrance: The spirocyclic nature creates a crowded three-dimensional environment. The approach of bulky reagents can be hindered at certain positions. For instance, the spiro-fused cyclobutane ring can sterically shield one face of the piperidine ring, influencing the trajectory of incoming reagents.

  • Electronic Effects: The electron-withdrawing or donating nature of the nitrogen's protecting group significantly alters the reactivity of adjacent C-H bonds. An electron-withdrawing group (like Boc or Cbz) can decrease the nucleophilicity of the nitrogen and slightly deactivate the alpha-protons towards electrophilic attack, while potentially making them more susceptible to radical abstraction.[6] Polar factors and the potential for initial electron transfer can also dictate regiochemical outcomes in certain reactions, such as photocycloadditions.[7]

Section 2: Troubleshooting Guide for C-H Functionalization

This section addresses specific issues encountered during the C-H functionalization of the azaspiro[3.5]nonane scaffold.

Problem 1: Poor or No Regioselectivity in Direct C-H Arylation/Alkenylation
  • Issue: The reaction yields a mixture of isomers, with functionalization occurring at multiple positions on both the piperidine and cyclobutane rings.

  • Potential Cause: The reaction conditions are not specific enough to differentiate between the various C-H bonds, which possess similar bond dissociation energies or reactivities under the chosen catalytic system. Standard cross-coupling conditions often lack the required level of control for complex saturated scaffolds.[8][9]

  • Suggested Solutions:

    • Introduce a Directing Group: The most robust strategy is to install a directing group that positions the catalyst proximal to the target C-H bond.

      • For C2/C6 Functionalization: A picolinamide (PA) or related N-chelating group can be installed on the piperidine nitrogen. This will direct a palladium, rhodium, or ruthenium catalyst to the C-H bonds alpha to the nitrogen.

      • For Cyclobutane Functionalization: This is more challenging. If a handle is present on the cyclobutane ring (e.g., a carboxylic acid), it can be used to direct functionalization to adjacent positions.[4]

    • Leverage Radical-Based Methods for Alpha-Functionalization: For selective functionalization at the C2/C6 positions, consider conditions that favor the formation of an alpha-amino radical.

      • Hofmann-Löffler-Freytag Type Reactions: If the nitrogen is substituted with a suitable group (e.g., N-chloroamine), intramolecular hydrogen atom transfer followed by functionalization can be highly regioselective for the C2 position.

      • Photocatalysis: Use of a suitable photoredox catalyst can enable selective hydrogen atom abstraction from the electron-rich C-H bonds alpha to the nitrogen.[3]

    • Solvent and Ligand Tuning: Systematically screen solvents and ligands. Non-polar solvents may enhance the effect of a directing group, while specific ligands can tune the steric and electronic properties of the catalyst to favor one site over another.

// Path for C2/C6 strategy1 [label="Strategy: Directing Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol1 [label="Protocol: Install Picolinamide (PA) on N.\nUse Pd(OAc)2, suitable ligand (e.g., Xantphos),\nand aryl halide.", shape=note, fillcolor="#F1F3F4"]; strategy2 [label="Strategy: Radical Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol2 [label="Protocol: Use photoredox catalysis\n(e.g., Ir or Ru photocatalyst) with a HAT catalyst.", shape=note, fillcolor="#F1F3F4"];

// Path for Cyclobutane Ring decision2 [label="Is a directing handle available\non the cyclobutane ring?", shape=diamond, fillcolor="#FBBC05"]; strategy3 [label="Strategy: Substrate Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol3 [label="Protocol: Utilize existing functional group\n(e.g., -COOH) for directed palladation.", shape=note, fillcolor="#F1F3F4"]; no_handle [label="Outcome: Extremely challenging.\nConsider a different synthetic approach\nor redesign of the scaffold.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> decision1; decision1 -> strategy1 [label=" Yes"]; decision1 -> decision2 [label=" No "];

strategy1 -> protocol1; decision1 -> strategy2 [label=" Yes"]; strategy2 -> protocol2;

decision2 -> strategy3 [label=" Yes"]; decision2 -> no_handle [label=" No"]; strategy3 -> protocol3; }

Caption: Control of regioselectivity in ring-opening reactions.

Section 5: Experimental Protocols

Protocol 1: Boc-Deprotection of 7-Azaspiro[3.5]nonane

This protocol is a prerequisite for subsequent N-functionalization.

  • Setup: To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 volumes), add the deprotecting agent.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M HCl solution in dioxane (5-10 eq) dropwise at 0 °C. 3[10]. Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Workup: Remove the solvent and excess acid under reduced pressure. The resulting crude amine salt (TFA or HCl salt) is often of sufficient purity to be used directly in the next step after co-evaporation with toluene or ether to remove residual acid.

Protocol 2: Regioselective Reductive Amination
  • Setup: Dissolve 7-azaspiro[3.5]nonane hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or DCM (10 volumes).

  • Base Addition: Add a base such as triethylamine (TEA) or DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. Caution: Gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. RSC Publishing. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. National Library of Medicine. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Ungarean, C. N., et al. (2024). Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. Organic Letters, 26(14), 2784-2789. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • ScholarWorks@GSU. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. [Link]

  • PubMed. (2014). Regioselective preparation of saturated spirocyclic and ring-expanded fused pyrazoles. National Library of Medicine. [Link]

  • Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • PubMed. (2004). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. National Library of Medicine. [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4995. [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(7), 6430. [Link]

  • ACS Fall 2025. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides. [Link]

  • PubMed. (2007). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 36(7), 1171-86. [Link]

  • PubMed. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. Nature, 619(7970), 528-534. [Link]

  • PubMed Central. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

  • ResearchGate. (n.d.). (a) Example of late-stage functionalization regioselectivity issues on... [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Scaffold: A Comparative Guide to Confirming Azaspiro Ligand Binding Modes

Executive Summary: The "Spiro" Challenge In modern medicinal chemistry, azaspiro ligands (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical tools to escape "flatland." By increasing the fraction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Challenge

In modern medicinal chemistry, azaspiro ligands (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical tools to escape "flatland." By increasing the fraction of saturated carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), these scaffolds improve solubility and metabolic stability while offering distinct exit vectors for side chains.[1]

However, their rigid spiro-core presents a unique structural biology challenge: Vector Intolerance. Unlike flexible linkers that can "induce fit" to accommodate a binding pocket, a spirocycle’s rigid geometry means that if the exit vector is off by even a few degrees, the compound effectively does not bind. Therefore, confirming the exact binding mode—specifically the orientation of the spiro-center—is not just a validation step; it is the primary " go/no-go " gate for lead optimization.

This guide compares the primary methodologies for confirming these binding modes, tailored for the high-stakes environment of structure-based drug design (SBDD).

Comparative Analysis of Validation Methods

Method A: X-Ray Crystallography (The Gold Standard)

Mechanism: Diffraction of X-rays by the electron cloud of a crystallized protein-ligand complex. Azaspiro Specifics: This is the only method that definitively resolves the absolute stereochemistry of the spiro-center relative to the protein active site.

  • Pros: Atomic resolution (<2.0 Å); unambiguous definition of H-bonds and hydrophobic contacts; validates the "exit vector" hypothesis.

  • Cons: "Crystal packing" artifacts can force flexible loops into non-native conformations; requires high-quality crystals; azaspiro amines often have high solubility, making them difficult to precipitate/crystallize in complex.

Method B: Solution NMR (The Dynamic Validator)

Mechanism: Exploits magnetic properties of nuclei (


, 

,

) to map interactions in solution. Azaspiro Specifics: Excellent for azaspiro compounds because the spiro-ring protons often have distinct chemical shifts. Techniques like Satuation Transfer Difference (STD) and transferred NOE (trNOE) can determine which face of the spiro-cycle contacts the protein.
  • Pros: Measures binding in solution (physiological relevance); detects transient binders (

    
     µM-mM range); no crystallization needed.
    
  • Cons: Size limit (proteins >50 kDa are difficult); lower throughput; data interpretation is complex for tight binders (slow exchange regime).

Method C: Cryo-Electron Microscopy (Cryo-EM)

Mechanism: Imaging flash-frozen samples to reconstruct 3D density maps. Azaspiro Specifics: Historically low resolution for small molecules, but "Single Particle Analysis" is now reaching <2.5 Å, allowing visualization of ligand density in large complexes (e.g., GPCRs, Ion Channels) where azaspiro ligands are common.

  • Pros: No crystallization required; works for membrane proteins (common targets for spiro-amines).

  • Cons: Lower resolution than X-ray; ligand density often ambiguous for small fragments; high operational cost.

Comparative Data Summary
FeatureX-Ray CrystallographySolution NMR (STD/trNOE)Cryo-EM
Resolution High (1.0 - 2.5 Å)Atomic (Local interactions)Medium-High (2.0 - 3.5 Å)
Spiro-Stereochem Definitive Inferential (Contact map)Ambiguous (often)
Protein Size Limit None (if crystallizable)< 50 kDa (typically)> 100 kDa (typically)
Sample State Solid (Crystal Lattice)Liquid (Solution)Vitrified Ice
Throughput Medium (with synchrotrons)Low-MediumLow
Best For... Final confirmation of vector geometryValidating hit engagement & epitope mappingLarge membrane targets (GPCRs)

Strategic Decision Logic

The following diagram illustrates the decision process for selecting the correct validation modality based on target characteristics and ligand affinity.

BindingModeDecision Start Start: Azaspiro Ligand Hit TargetType Is Target Membrane Bound? Start->TargetType SizeCheck Target Size > 60kDa? TargetType->SizeCheck No (Soluble Enzyme) CryoEM Method: Cryo-EM (Best for GPCRs/Channels) TargetType->CryoEM Yes (GPCR/Ion Channel) CrystCheck Crystallization Feasible? SizeCheck->CrystCheck No (<60kDa) SizeCheck->CryoEM Yes (>60kDa) NMR Method: Solution NMR (STD / WaterLOGSY) CrystCheck->NMR No (Disordered/Flexible) XRay Method: X-Ray Co-Crystal (Gold Standard) CrystCheck->XRay Yes (Crystals Diffract) Hybrid Hybrid Approach: Docking + Mutagenesis CryoEM->Hybrid Low Res Ligand Density NMR->Hybrid Ambiguous Signal

Figure 1: Decision tree for selecting the optimal structural biology method based on target constraints.

Deep Dive Protocol: Co-Crystallization of Rigid Scaffolds

Objective: Obtain a high-resolution structure of a target protein bound to an azaspiro ligand. Challenge: Rigid spiro-ligands often destabilize crystal lattices if soaked into pre-formed crystals (due to lack of induced fit). Solution: This protocol prioritizes co-crystallization over soaking to allow the protein to fold around the rigid scaffold.

Phase 1: Complex Formation
  • Protein Prep: Concentrate target protein to >10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES, 150 mM NaCl).

  • Ligand Addition:

    • Dissolve azaspiro ligand in 100% DMSO to 100 mM.

    • Add ligand to protein at a 1:5 molar ratio (Protein:Ligand). Note: Higher ratios are needed for spiro-compounds due to slower on-rates caused by rigid conformation.

    • Incubate on ice for 60 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 mins to remove precipitated protein/ligand aggregates.

Phase 2: High-Throughput Screening (Vapor Diffusion)
  • Plate Setup: Use a 96-well sitting drop plate.

  • Matrix Screen: Screen against sparse-matrix commercial kits (e.g., JCSG+, Index) covering a pH range of 4.5–8.5.

  • Drop Ratio: Set up 1:1 (Protein:Reservoir) and 2:1 drops.

    • Critical Step: Rigid ligands often crystallize better in conditions with lower molecular weight PEGs (PEG 400-3350) which allow more lattice flexibility than high MW PEGs.

  • Seeding: If apo-crystals are available, use a "seed bead" kit to create a seed stock and streak-seed into the drops to nucleate the complex.

Phase 3: Data Collection & Refinement
  • Cryoprotection: Transfer crystals to a solution containing reservoir buffer + 20% glycerol or ethylene glycol.

  • Diffraction: Collect data at 100K using a synchrotron source (or high-end home source).

  • Validation (The "Omit Map"):

    • After molecular replacement, generate an

      
       difference density map.
      
    • Success Criteria: You must see continuous green density (positive sigma > 3.0) matching the spiro-shape before modeling the ligand.

    • Caution: If the density is broken at the spiro-center, the ligand occupancy is likely low, or the binding mode is disordered.

Phase 4: Functional Cross-Validation (SPR)

Never trust a structure blindly. Validate the affinity using Surface Plasmon Resonance (SPR).

  • Immobilize: Biotinylated target protein on a Streptavidin (SA) chip.

  • Inject: Concentration series of the azaspiro ligand.

  • Check: Ensure the

    
     matches the concentration used in crystallization. If 
    
    
    
    is >100 µM, the crystal density might be a packing artifact.

Visualizing the Validation Workflow

ValidationWorkflow Synth 1. Synthesis (Azaspiro Scaffold) Biophys 2. Biophysical Screen (SPR/MST) Synth->Biophys Structure 3. Structural Biology (X-Ray/Cryo-EM) Biophys->Structure Hit (Kd < 10µM) Model 4. Density Fitting (Omit Map Check) Structure->Model Confirm 5. Confirmed Binding Mode (Go for Optimization) Model->Confirm Clear Density Reject Ambiguous Density (Redesign Vector) Model->Reject Disordered Reject->Synth New Analog

Figure 2: The iterative cycle of synthesis, biophysical screening, and structural confirmation.

References

  • Benedetti, E., & Micouin, L. (2024).[1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[1] Link[1]

  • Hiesinger, K., et al. (2021).[2] Spirocyclic Scaffolds in Medicinal Chemistry.[2][1][3][4][5] Journal of Medicinal Chemistry, 64(1), 150–183.[2] Link

  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[4] Expert Opinion on Drug Discovery, 11(9), 831-840. Link

  • Choy, J.W., et al. (2024).[6] Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv/PMC. Link

  • Pellecchia, M., et al. (2008). NMR in drug discovery.[7][8] Nature Reviews Drug Discovery, 7, 738–745. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
Reactant of Route 2
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
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